Class I and IIB HDAC inhibitor 42

Description

Overview of Epigenetic Regulation and Histone Acetylation

Epigenetics refers to the complex processes that alter gene expression without changing the DNA sequence itself. nih.gov These modifications can lead to stable and long-lasting changes in chromatin structure, thereby regulating the activation of genes within a cell. nih.gov One of the primary mechanisms of epigenetic regulation is the post-translational modification of histones, which are proteins that package DNA into a compact structure called chromatin. frontiersin.org

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. numberanalytics.comnumberanalytics.com This reversible process involves the addition of an acetyl group to lysine (B10760008) residues on histone tails, a reaction catalyzed by enzymes known as histone acetyltransferases (HATs). nih.govnumberanalytics.com The addition of acetyl groups neutralizes the positive charge of the histones, which weakens their interaction with the negatively charged DNA. wikipedia.orgquora.com This leads to a more relaxed or "open" chromatin structure, making the DNA more accessible to transcription factors and ultimately promoting gene expression. nih.govnumberanalytics.com

Introduction to Histone Deacetylase Inhibitors (HDACi) as Epigenetic Modulators

The critical role of HDACs in disease has made them attractive targets for therapeutic intervention. nih.gov Histone deacetylase inhibitors (HDACi) are a class of drugs that block the activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins. nih.gov This can reactivate the expression of silenced genes, such as tumor suppressors, and induce various cellular responses including cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov

Development of HDACi as Therapeutic Agents

The development of HDAC inhibitors has provided a promising avenue for cancer therapy. nih.govmdpi.com Several HDAC inhibitors have been approved for the treatment of certain cancers, particularly hematologic malignancies. nih.govmedscape.com These agents have demonstrated the ability to inhibit tumor growth and induce cell death in various cancer models. nih.gov Research is ongoing to explore the therapeutic potential of HDAC inhibitors in a wider range of cancers and other diseases. nih.govcapes.gov.br

Pan-HDAC Inhibitors versus Class-Selective Inhibitors

HDAC inhibitors can be broadly categorized as either pan-HDAC inhibitors or class-selective inhibitors. nih.gov

Pan-HDAC inhibitors , such as vorinostat (B1683920) and panobinostat (B1684620), inhibit multiple HDAC isoforms across different classes. nih.govnih.gov While effective, their broad activity can lead to off-target effects. nih.gov

Class-selective inhibitors are designed to target specific classes or even individual isoforms of HDACs. nih.govrsc.org The development of these more selective inhibitors is a key focus of current research, with the aim of improving therapeutic efficacy and reducing side effects by targeting the specific HDACs implicated in a particular disease. mdpi.comrsc.org For example, inhibitors that selectively target Class I HDACs are of significant interest due to the central role of these enzymes in cancer cell proliferation and survival. nih.gov The compound known as "Class I and IIB HDAC inhibitor 42" falls into this category of selective inhibitors. nih.gov

Chemical Compound: Class I and IIB HDAC inhibitor 42

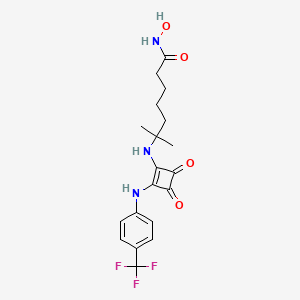

The specific chemical compound, referred to as "Class I and IIB HDAC inhibitor 42" in scientific literature, is a molecule that has garnered attention for its targeted inhibition of specific histone deacetylase enzymes. nih.gov This compound is an orally bioavailable, hydroxamate-tethered phenylbutyrate derivative. nih.gov Its chemical formula is C19H22F3N3O4. nih.gov

Research has shown that this inhibitor demonstrates potent activity against Class I and Class IIB HDACs. nih.gov This selectivity is a key feature, distinguishing it from pan-HDAC inhibitors that target a broader range of HDAC isoforms. nih.govnih.gov Preclinical studies have indicated that it has greater in vitro and in vivo potency in certain cancer models compared to the pan-HDAC inhibitor vorinostat. nih.gov The focus on Class I and IIB inhibition is hypothesized to potentially lead to enhanced tolerability by avoiding the inhibition of Class IIA HDACs. nih.gov

The development of such selective inhibitors is part of a broader effort to create more targeted epigenetic therapies with improved efficacy and better safety profiles. rsc.org

Contextualization of Class I and IIB Histone Deacetylase Inhibitor 42 (AR-42)

AR-42, also known as OSU-HDAC42, was designed at The Ohio State University and represents a significant improvement in HDAC inhibitory potency compared to its parent molecule, with an IC50 of 16 nM. medchemexpress.comashpublications.org It targets both Class I and Class IIB HDAC enzymes, leading to a broad spectrum of antitumor activities. nih.gov Research has shown AR-42 to be more potent than the benchmark agent vorinostat in various cancer models. bpsbioscience.complos.org

Preclinical Research Findings

In preclinical studies, AR-42 has exhibited a wide range of effects on cancer cells, including the induction of growth inhibition, cell-cycle arrest, and apoptosis. medchemexpress.com These effects are mediated through various mechanisms, including the hyperacetylation of histones H3 and H4, as well as the non-histone protein α-tubulin. medchemexpress.comnih.gov This activity is a hallmark of HDAC inhibition. bpsbioscience.com

A key mechanism of action for AR-42 involves its impact on critical cell signaling pathways. It has been shown to downregulate the gp130/STAT3 pathway, which is crucial for the survival and proliferation of various cancer cells, including multiple myeloma. nih.govnih.gov AR-42 inhibits the activation of STAT3 and downregulates its targets, such as Bcl-xL and cyclin D1. nih.govnih.gov Furthermore, AR-42 has been found to inhibit the PI3K/Akt pathway, another important cell survival regulator. bpsbioscience.comnih.gov

The compound's effects on the cell cycle are notable. It can induce cell-cycle arrest at different phases depending on the cell type. For instance, in meningioma cells, it predominantly causes a G2-M arrest, while in normal meningeal cells, it induces a G1 arrest. nih.gov This differential effect may contribute to its potent antitumor activity while being well-tolerated. nih.gov The upregulation of cell cycle inhibitors like p21 and p16 is a consistent finding across many studies. medchemexpress.comnih.gov

AR-42 also demonstrates anti-angiogenic properties, inhibiting the migration, invasion, and tubule formation of endothelial cells. nih.gov This suggests that beyond its direct effects on tumor cells, AR-42 can also impact the tumor microenvironment.

Clinical Research Findings

The promising preclinical data for AR-42 led to its investigation in several clinical trials for both hematologic malignancies and solid tumors. nih.govnih.govlarvol.com A phase 1 trial in patients with multiple myeloma and T- and B-cell lymphomas demonstrated that single-agent AR-42 was associated with stable disease in a majority of patients. nih.gov Another phase 1 study in patients with advanced solid tumors, including those with neurofibromatosis type 2 (NF2), also showed that AR-42 was safe and well-tolerated, with stable disease being the most common response. nih.govascopubs.org Notably, in patients with NF2-associated tumors and meningiomas, a longer median progression-free survival was observed. ascopubs.orgnih.gov

Further clinical investigations have explored AR-42 in combination with other therapeutic agents. For example, a phase 1b trial evaluated AR-42 in combination with pomalidomide (B1683931) and dexamethasone (B1670325) for patients with relapsed multiple myeloma. clinicaltrials.govclinicaltrials.gov The rationale for such combinations is to enhance the anti-myeloma activity and potentially overcome drug resistance. nih.gov

Preclinical evidence also supports the use of AR-42 in treating specific tumor types like vestibular schwannomas and meningiomas, with studies showing its ability to penetrate the blood-brain barrier in animal models and suppress tumor growth. nih.govmayo.educlinicaltrials.gov

The table below summarizes the key research findings for AR-42 across different cancer types.

| Cancer Type | Research Focus | Key Findings |

| Multiple Myeloma | Preclinical & Clinical | Inhibits gp130/STAT3 pathway, induces apoptosis, and shows modest single-agent activity in clinical trials. nih.govnih.govnih.gov |

| Lymphoma | Preclinical & Clinical | More potent than vorinostat in preclinical models, with some clinical responses observed. nih.govplos.org |

| Solid Tumors (general) | Clinical | Safe and well-tolerated as a single agent, with stable disease being the best response in a phase 1 trial. nih.govascopubs.org |

| Neurofibromatosis Type 2 (NF2) Tumors | Preclinical & Clinical | Shows preclinical efficacy and encouraging progression-free survival in a subset of patients in a phase 1 trial. nih.govnih.govnih.gov |

| Meningioma | Preclinical & Clinical | Induces cell cycle arrest and tumor regression in preclinical models, with promising clinical observations. nih.govnih.gov |

| Esophageal Squamous Cell Carcinoma | Preclinical | Potently suppresses cell growth and exhibits anti-angiogenic activity. nih.gov |

| Pancreatic Cancer | Preclinical | Induces cell cycle arrest and apoptosis, and suppresses tumor growth in vivo. nih.gov |

| Hepatocellular Carcinoma | Preclinical | Induces apoptosis by targeting HDAC5. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C19H22F3N3O4 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

6-[[3,4-dioxo-2-[4-(trifluoromethyl)anilino]cyclobuten-1-yl]amino]-N-hydroxy-6-methylheptanamide |

InChI |

InChI=1S/C19H22F3N3O4/c1-18(2,10-4-3-5-13(26)25-29)24-15-14(16(27)17(15)28)23-12-8-6-11(7-9-12)19(20,21)22/h6-9,23-24,29H,3-5,10H2,1-2H3,(H,25,26) |

InChI Key |

RHUMXXCHLQENCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCC(=O)NO)NC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preclinical Biological Activities and Mechanistic Studies of Ar 42

Global Effects on Cellular Physiology

The primary antitumor effects of AR-42 stem from its ability to induce widespread changes in cellular processes. By inhibiting HDACs, AR-42 alters the acetylation status of both histone and non-histone proteins, which in turn modulates gene expression and protein function. These molecular changes translate into global effects on cancer cells, including the inhibition of proliferation, induction of programmed cell death, and alterations in cell cycle progression and differentiation pathways.

Impact on Cell Viability and Proliferation

AR-42 potently suppresses the viability and proliferation of a broad spectrum of cancer cells. nih.govnih.govmedchemexpress.com This inhibitory effect has been consistently observed across various preclinical models, including those for hematologic malignancies and solid tumors. In B-cell malignancies, such as mantle cell lymphoma and Burkitt's lymphoma, AR-42 demonstrated 50% growth inhibitory concentrations (IC50) of 0.61 µM or less after 48 hours. nih.gov Similarly, it effectively inhibits the growth of human vestibular schwannoma (VS) and Nf2-deficient mouse schwannoma cells, with IC50 values of 500 nM and 250-350 nM, respectively. nih.gov

The compound's antiproliferative activity extends to primary meningioma cells and NF2-deficient benign meningioma cells, with IC50 values of 1.5 µM and 1.0 µM. nih.gov Studies on esophageal squamous cell carcinoma (ESCC) and hepatocellular carcinoma (HCC) have also confirmed that AR-42 inhibits cancer cell growth and colony formation. nih.govnih.gov For instance, in mastocytoma (P815) and mast cell lines (C2, BR), AR-42 inhibited cell proliferation in a dose-dependent manner. medchemexpress.com

| Cell Line Type | Cell Line Name | IC50 / LC50 Value | Duration | Citation |

| Mantle Cell Lymphoma | JeKo-1 | <0.61 µM (IC50) | 48 hours | nih.gov |

| Burkitt's Lymphoma | Raji | <0.61 µM (IC50) | 48 hours | nih.gov |

| Acute Lymphoblastic Leukemia | 697 | <0.61 µM (IC50) | 48 hours | nih.gov |

| Chronic Lymphocytic Leukemia | Patient Cells | 0.76 µM (LC50) | 48 hours | nih.gov |

| Human Vestibular Schwannoma | Primary Cells | 500 nM (IC50) | Not Specified | nih.gov |

| Nf2-deficient Mouse Schwannoma | Not Specified | 250-350 nM (IC50) | Not Specified | nih.gov |

| Primary Meningioma | Primary Cells | 1.5 µM (IC50) | Not Specified | nih.gov |

| NF2-deficient Benign Meningioma | Ben-Men-1 | 1.0 µM (IC50) | Not Specified | nih.gov |

| Mastocytoma | P815 | 0.65 µM (IC50) | 24 hours | medchemexpress.com |

| Mast Cell | C2 | 0.30 µM (IC50) | 24 hours | medchemexpress.com |

| Mast Cell | BR | 0.23 µM (IC50) | 24 hours | medchemexpress.com |

Induction of Apoptosis

A key mechanism underlying the antitumor efficacy of AR-42 is its ability to induce apoptosis, or programmed cell death, in malignant cells. nih.govnih.govmedchemexpress.comnih.gov This effect has been documented in various cancer types, including hepatocellular carcinoma (HCC), B-cell malignancies, vestibular schwannoma, and meningioma. nih.govnih.govnih.gov The induction of apoptosis by AR-42 is dose-dependent and occurs through a caspase-dependent pathway. medchemexpress.comnih.govnih.gov Notably, AR-42's pro-apoptotic activity can circumvent the protective effects conferred by the tumor microenvironment. For example, the presence of stromal cells, which typically support cancer cell survival, does not diminish AR-42-induced apoptosis in chronic lymphocytic leukemia (CLL) cells. nih.gov

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a critical target of AR-42's action. This pathway is initiated by intracellular stresses and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. creative-diagnostics.comnih.gov These proteins control mitochondrial outer membrane permeabilization (MOMP), a pivotal event that leads to the release of cytochrome c into the cytoplasm. nih.govportlandpress.com Once in the cytoplasm, cytochrome c associates with other proteins to form the apoptosome, a complex that activates the initiator caspase-9. creative-diagnostics.comnih.gov

While direct studies on AR-42's effect on cytochrome c release are limited, its documented ability to activate caspase-9 strongly suggests the involvement of the intrinsic mitochondrial pathway. medchemexpress.com The activation of caspase-9 is a hallmark of this pathway, serving as the apical step that triggers a cascade of downstream executioner caspases. nih.govnih.gov

AR-42 triggers apoptosis through the activation of a cascade of caspase enzymes. Caspases are proteases that exist as inactive precursors (procaspases) and become activated to execute the process of cell death. thermofisher.com They are broadly categorized into initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7). nih.govthermofisher.com

Preclinical studies have shown that treatment with AR-42 leads to the activation of the initiator caspase-9 and the executioner caspases-3 and -7. medchemexpress.comnih.gov The activation of caspase-3 is a central event, as it cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov Western blot analyses have confirmed that AR-42 treatment results in the cleavage of PARP, a substrate of activated caspase-3, further substantiating the induction of caspase-mediated apoptosis. medchemexpress.com Furthermore, AR-42 has been shown to reduce the levels of c-FLIP, a protein that inhibits caspase-8 activation, suggesting a potential sensitization of cancer cells to apoptosis initiated via the extrinsic, death-receptor pathway as well. nih.gov

| Caspase | Type | Role in AR-42 Mediated Apoptosis | Citation |

| Caspase-9 | Initiator | Activated by AR-42, indicating involvement of the intrinsic mitochondrial pathway. | medchemexpress.com |

| Caspase-8 | Initiator | Potentially activated due to AR-42-induced reduction of the inhibitory protein c-FLIP. | nih.gov |

| Caspase-3/7 | Executioner | Activated by AR-42, leading to the cleavage of cellular proteins and execution of apoptosis. | medchemexpress.comnih.gov |

Modulation of Cell Cycle Progression (Cell Cycle Arrest)

In addition to inducing apoptosis, AR-42 exerts its antiproliferative effects by modulating cell cycle progression, leading to cell cycle arrest. nih.govmedchemexpress.com This process halts cell division, preventing the propagation of malignant cells. numberanalytics.com The specific phase of arrest can vary depending on the cell type. For instance, in P815 mastocytoma cells, AR-42 induces arrest at the G1 phase, while in C2 mast cells, it causes arrest at both the G1 and G2 phases. medchemexpress.com In vestibular schwannoma and meningioma cells, AR-42 treatment leads to an arrest at the G2/M phase. nih.gov

The mechanism of cell cycle arrest often involves the upregulation of cyclin-dependent kinase (CDK) inhibitors. nih.gov Consistent with this, AR-42 has been shown to increase the expression of p21, a potent CDK inhibitor that plays a crucial role in halting the cell cycle in response to cellular stress. medchemexpress.comnih.gov

| Cell Line | Phase of Arrest | Associated Molecular Changes | Citation |

| P815 (Mastocytoma) | G1 | Not Specified | medchemexpress.com |

| C2 (Mast Cell) | G1/G2 | Not Specified | medchemexpress.com |

| Vestibular Schwannoma | G2/M | Decreased p-AKT levels | nih.gov |

| Meningioma | G2/M | Decreased p-AKT levels | nih.gov |

| Various Cancer Cells | Not Specified | Up-regulation of p21 | medchemexpress.com |

Promotion of Cellular Differentiation

Histone deacetylase inhibitors as a class of drugs are known to induce differentiation in malignant cells. researchgate.net The PI3K/AKT pathway, which is modulated by AR-42, is a critical regulator of downstream cellular processes that include not only cell survival and proliferation but also cellular differentiation. nih.gov By altering the epigenetic landscape through histone acetylation, AR-42 can influence the gene expression programs that drive cells from a proliferative, undifferentiated state toward a more mature, differentiated phenotype. While the primary focus of many preclinical studies has been on apoptosis and cell cycle arrest, the impact of AR-42 on pathways controlling differentiation represents another important aspect of its antitumor activity. nih.govresearchgate.net

Molecular Mechanisms of Action

The antitumor effects of the class I and IIB histone deacetylase (HDAC) inhibitor AR-42 are underpinned by a multifaceted molecular mechanism of action. This involves the regulation of gene transcription through chromatin remodeling and the modulation of a wide array of non-histone proteins critical to cell signaling and function.

Regulation of Gene Transcription through Chromatin Remodeling

AR-42's primary mechanism involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones. This process, known as histone hyperacetylation, alters chromatin structure, making it more accessible to the transcriptional machinery and thereby influencing gene expression.

A hallmark of AR-42 activity is the induction of hyperacetylation of core histone proteins, particularly histone H3 and histone H4. nih.govmedchemexpress.comnih.gov This has been consistently observed across various cancer cell lines. For instance, treatment of malignant mast cell lines with AR-42 resulted in a dose-dependent increase in the acetylation of both H3 and H4. nih.gov Similarly, in esophageal squamous cell carcinoma cells, AR-42 treatment strikingly elevated the acetylation level of histone H3 at lysine (B10760008) 9. nih.gov This hyperacetylation serves as a key biomarker for HDAC inhibition by AR-42. nih.gov Studies have also demonstrated that AR-42 induces histone H3 acetylation in vestibular schwannoma and meningioma cells, further confirming its mechanism across different tumor types. nih.gov In pancreatic cancer cells, AR-42 treatment led to a concentration-dependent increase in acetylated histone H4 levels, confirming its inhibitory effect on HDACs. plos.org Furthermore, in the context of malaria parasites, AR-42 induced the hyperacetylation of P. falciparum histone H4, indicating a conserved mechanism of action against this organism. nih.gov

By inducing histone hyperacetylation, AR-42 facilitates a more "open" or relaxed chromatin structure. mdpi.com This open conformation increases the accessibility of DNA to the transcriptional machinery, including transcription factors and RNA polymerase. wikipedia.orgmdpi.com This, in turn, can lead to the reactivation of silenced tumor suppressor genes. For example, the p21 gene, a critical cell cycle inhibitor, is often silenced in cancer. AR-42 has been shown to upregulate p21 expression, which is a key contributor to its anti-cancer effects. nih.govnih.gov The altered chromatin landscape allows for the binding of transcription factors that drive the expression of genes involved in cell cycle arrest, apoptosis, and differentiation. nih.govjumedicine.com

Modulation of Non-Histone Proteins

Beyond its effects on histones, AR-42 influences the acetylation status and function of a diverse range of non-histone proteins, thereby impacting various cellular pathways crucial for cancer cell survival and proliferation. nih.govbpsbioscience.com

AR-42 induces a broad shift in the cellular protein acetylation landscape. nih.gov As a pan-HDAC inhibitor, it affects the activity of multiple HDAC enzymes, leading to the hyperacetylation of numerous cellular proteins beyond just histones. bpsbioscience.com This widespread acetylation can alter the function, stability, and localization of these proteins. For instance, in malignant mast cells, treatment with AR-42 resulted in the acetylation of multiple cellular proteins. nih.gov This broad-spectrum activity underscores the pleiotropic effects of AR-42 on cellular signaling networks.

Alpha-Tubulin: A prominent non-histone target of AR-42 is α-tubulin. nih.gov Hyperacetylation of α-tubulin has been consistently observed following AR-42 treatment in various cancer models, including malignant mast cells and B-cell malignancies. nih.govnih.govdocumentsdelivered.com This modification can disrupt microtubule dynamics, which may contribute to the inhibition of cell migration and the induction of cell cycle arrest. nih.gov

Hsp90: The interaction between AR-42 and heat shock protein 90 (Hsp90) is more complex. While the prevailing paradigm for some HDAC inhibitors suggests that they induce Hsp90 hyperacetylation, leading to the disruption of its chaperone function, direct evidence for AR-42-induced Hsp90 hyperacetylation is lacking in some cancer cell lines. nih.gov However, AR-42 treatment has been shown to promote the dissociation of Hsp90 from its client proteins, such as the proto-oncogene Kit. nih.gov This disruption of the Hsp90-client protein interaction can lead to the degradation of the client protein, thereby inhibiting downstream signaling pathways that promote cancer cell survival and proliferation. nih.govselleckchem.com It is proposed that AR-42 may indirectly affect Hsp90 function, possibly through the acetylation of co-chaperones or other regulatory proteins. nih.gov

Impact on Key Signaling Pathways

AR-42 exerts its anti-tumor effects by influencing several interconnected signaling pathways that are often dysregulated in cancer.

Akt Signaling Pathway Downregulation

Preclinical studies have consistently shown that AR-42 potently downregulates the Akt signaling pathway in various cancer models. In prostate cancer cells, AR-42 has been found to suppress Akt signaling, which is a key driver of tumor cell proliferation and survival. This inhibition of the PI3K/Akt pathway is a significant component of its antitumor activity. Furthermore, in osteosarcoma cells, the potent apoptotic activity of AR-42 is associated with its ability to downregulate survival signaling through Akt. nih.gov Research in hepatocellular carcinoma cells also indicates that AR-42 induces autophagy through the downregulation of the Akt/mTOR signaling pathway.

gp130/STAT3 Pathway Targeting

A significant mechanism of action for AR-42 involves the targeting of the glycoprotein (B1211001) 130 (gp130)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In multiple myeloma cells, AR-42 has been shown to downregulate the expression of gp130 and inhibit the activation of STAT3. austinpublishinggroup.com This leads to the downregulation of STAT3-regulated targets, including the anti-apoptotic protein Bcl-xL and the cell cycle regulator cyclin D1. austinpublishinggroup.com The inhibitory effect on the gp130/STAT3 pathway is a predominant mechanism of AR-42's cytotoxicity in multiple myeloma. austinpublishinggroup.com Furthermore, in esophageal squamous cell carcinoma, AR-42 exerts its anti-tumor effects in part by blocking the transduction of multiple signaling cascades related to tumor growth, with a particular emphasis on Stat3-mediated signaling. nih.gov

FOXO1 Pathway Regulation and Muscle Atrophy Markers (MuRF1, Atrogin-1)

AR-42 has been identified as a regulator of the Forkhead box protein O1 (FOXO1) signaling pathway, which plays a crucial role in cellular processes like apoptosis and cell cycle arrest. In the context of cancer-induced cachexia, a debilitating muscle wasting syndrome, AR-42 has shown significant therapeutic potential. Studies have demonstrated that AR-42 can suppress tumor-induced changes in multiple pro-cachexia drivers, including FOXO1. nih.gov

Crucially, AR-42 treatment has been shown to restore the intramuscular mRNA expression of the E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1, to basal levels in murine models of cancer cachexia. nih.govnih.gov These two ligases are key mediators of skeletal muscle protein degradation and their upregulation is a hallmark of muscle atrophy. nih.govcapes.gov.br The ability of AR-42 to counteract the upregulation of MuRF1 and Atrogin-1, an effect not observed with other HDAC inhibitors like vorinostat (B1683920) and romidepsin (B612169), highlights a unique aspect of its therapeutic profile. nih.gov This anticachectic effect is associated with the preservation of muscle mass and strength. nih.gov

Survivin and Bcl-xl Expression

AR-42 has been shown to downregulate the expression of key anti-apoptotic proteins, Survivin and B-cell lymphoma-extra large (Bcl-xL). In osteosarcoma cells, treatment with AR-42 resulted in a dose-dependent reduction of survivin. nih.gov Similarly, in multiple myeloma cells, AR-42's inhibition of the gp130/STAT3 pathway leads to the downregulation of Bcl-xL. austinpublishinggroup.com The suppression of these critical survival proteins contributes to the pro-apoptotic activity of AR-42 in cancer cells.

Selective Inhibition Profile of AR-42

AR-42 is characterized as a Class I and IIB histone deacetylase (HDAC) inhibitor. Its inhibitory activity is not uniform across all HDAC enzymes, demonstrating a degree of selectivity.

In vitro studies have shown that AR-42 inhibits the activity of both Class I and Class II HDACs. Specifically, treatment of chronic lymphocytic leukemia (CLL) patient cells with AR-42 resulted in increased acetylation of the Class I HDAC target histone H3 and the Class II target tubulin. nih.gov This indicates a broad-spectrum inhibitory effect on these two classes of HDACs.

Further analysis of its inhibitory concentrations (IC50) against specific HDAC isoforms reveals a potent, nanomolar-range inhibition of Class I HDACs. This selective potency against Class I HDACs is a key feature of AR-42's molecular profile and is believed to be a significant contributor to its anti-cancer efficacy.

Below is a table summarizing the preclinical biological activities of AR-42 on key signaling pathways and a table detailing its selective inhibition profile.

| Signaling Pathway | Effect of AR-42 | Cancer Model(s) |

| Akt Signaling Pathway | Downregulation | Prostate Cancer, Osteosarcoma, Hepatocellular Carcinoma |

| NF-κB Pathway | Modulation | General Cancer Models |

| gp130/STAT3 Pathway | Downregulation of gp130, Inhibition of STAT3 activation | Multiple Myeloma, Esophageal Squamous Cell Carcinoma |

| FOXO1 Pathway | Suppression of pro-cachexia driver FOXO1 | Cancer-Induced Cachexia |

| Muscle Atrophy Markers | Restoration of MuRF1 and Atrogin-1 mRNA to basal levels | Cancer-Induced Cachexia |

| Survivin and Bcl-xL | Downregulation of expression | Osteosarcoma, Multiple Myeloma |

| HDAC Class | Target | Effect of AR-42 |

| Class I | Histone H3 | Increased Acetylation |

| Class IIB | Tubulin | Increased Acetylation |

Inhibition of Specific Class I HDACs (HDAC1, 2, 3, 8)

AR-42 demonstrates potent inhibitory activity against the class I histone deacetylases, which include HDAC1, HDAC2, HDAC3, and HDAC8. Research has shown that AR-42 is a highly effective catalytic inhibitor of these enzymes. researchgate.net At a concentration of 1 µM, AR-42 achieves significant inhibition of these class I HDACs, underscoring its role as a potent agent targeting this enzyme class. researchgate.net The compound has been shown to be up to 35-fold more potent against class I HDACs than its racemic counterpart. nih.gov The inhibitory profile of AR-42 against these specific enzymes is a key aspect of its mechanism of action. researchgate.net

Inhibition of Specific Class IIB HDACs (HDAC6, 10)

In addition to its effects on class I HDACs, AR-42 is a potent inhibitor of the class IIB enzymes HDAC6 and HDAC10. researchgate.net Its ability to effectively inhibit HDAC6 is significant, as this enzyme is primarily located in the cytoplasm and has non-histone protein targets such as α-tubulin. nih.gov The inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, a biomarker frequently assessed to confirm the activity of HDAC inhibitors. nih.gov Studies confirm that AR-42 is a highly efficacious catalytic inhibitor of both HDAC6 and HDAC10. researchgate.net

Table 1: Catalytic Inhibition of Specific HDACs by AR-42 This table summarizes the percentage of catalytic inhibition of individual Class I and Class IIB HDAC enzymes at a 1 µM concentration of AR-42.

| HDAC Isoform | Class | % Catalytic Inhibition (at 1 µM AR-42) |

| HDAC1 | I | ~95% |

| HDAC2 | I | ~98% |

| HDAC3 | I | ~90% |

| HDAC8 | I | ~75% |

| HDAC6 | IIB | ~98% |

| HDAC10 | IIB | ~98% |

Data sourced from a study evaluating the catalytic inhibition of each HDAC by AR-42. researchgate.net

Comparative Potency against Other Pan-HDAC Inhibitors (e.g., Vorinostat, SAHA, Romidepsin)

The potency of AR-42 has been evaluated in comparison to other established pan-HDAC inhibitors, most notably Vorinostat (also known as suberoylanilide hydroxamic acid, or SAHA) and Romidepsin.

Comparison with Vorinostat (SAHA): Multiple preclinical studies have demonstrated that AR-42 possesses greater potency than Vorinostat. In models of multiple myeloma, AR-42 was shown to be four- to seven-fold more potent. nih.gov Similarly, in preclinical lymphoma models, AR-42 demonstrated a three- to six-fold reduction in the 50% growth inhibitory concentration (IC50) compared to Vorinostat. nih.gov In studies on esophageal squamous cell carcinoma (ESCC) cells, AR-42 was found to be slightly more potent than Vorinostat, exhibiting lower IC50 values. nih.gov For instance, in the TE-1 ESCC cell line, the IC50 for AR-42 was 0.28 µM, whereas for Vorinostat it was 0.78 µM. nih.gov In the Eca109 cell line, the IC50 values were 0.44 µM for AR-42 and 0.91 µM for Vorinostat. nih.gov This superior potency is a distinguishing feature of AR-42. frontiersin.orgcancerrxgene.org

Table 2: Comparative Potency (IC50) of AR-42 and Vorinostat in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

| Cell Line | AR-42 IC50 (µM) | Vorinostat IC50 (µM) |

| Eca109 | 0.44 | 0.91 |

| TE-1 | 0.28 | 0.78 |

Data sourced from a study evaluating the in vitro anti-ESCC effects of AR-42 and Vorinostat. nih.gov

Comparison with Romidepsin: Romidepsin (also known as depsipeptide) is an FDA-approved HDAC inhibitor that is particularly potent against class I HDACs. nih.govnih.gov In studies on cutaneous T-cell lymphoma (CTCL) cells, Romidepsin was found to be significantly more potent than Vorinostat, with an IC50 for growth inhibition of approximately 1.22 nM compared to 675 nM for Vorinostat. nih.gov While both AR-42 and Romidepsin are recognized as potent HDAC inhibitors, direct comparative studies evaluating their relative potency head-to-head within the same experimental models were not identified in the searched literature. nih.govfrontiersin.orgnih.gov Romidepsin is categorized as a cyclic peptide and is noted for its strong effects in certain hematological cancers. nih.gov

Preclinical Therapeutic Efficacy in Disease Models

Oncological Applications

AR-42's preclinical profile highlights its potential as a potent anti-cancer agent, particularly in hematological malignancies and various solid tumors. researchgate.net

Hematological Malignancies

AR-42 has shown notable efficacy in preclinical models of several blood cancers. nih.gov Its activity has been established in multiple myeloma, various B-cell lymphomas, and leukemias. nih.gov

In preclinical studies, AR-42 has exhibited potent activity against multiple myeloma (MM). It has been shown to be four- to seven-fold more potent than the established HDAC inhibitor vorinostat (B1683920) in killing multiple MM cell lines, including U266, H929, RPMI 8226, ARH-77, and IM-9. nih.gov This enhanced cell-killing effect is also observed in primary MM cells. nih.gov

The anti-myeloma effects of AR-42 are mediated through several mechanisms:

Targeting of the gp130/STAT3 pathway. nih.gov

Downregulation of key cell survival pathways, including Akt and NF-κB signaling. nih.gov

Enhanced cleavage of caspases-3, 8, and 9, indicating a strong induction of apoptosis. nih.gov This distinct effect on caspase activity was not observed with vorinostat. nih.gov

| Multiple Myeloma Cell Line | Observed Effect of AR-42 | Mechanism of Action |

|---|---|---|

| U266, H929, RPMI 8226, ARH-77, IM-9 | 4- to 7-fold more potent in cell killing compared to Vorinostat | Targeting gp130/STAT3, Downregulation of Akt/NF-κB, Enhanced caspase cleavage |

| Primary MM Cells | Increased cell killing | Not specified |

AR-42 has demonstrated more potent in vitro and in vivo activity than vorinostat in several preclinical lymphoma models. nih.gov In studies using Raji Burkitt lymphoma and JeKo-1 mantle cell lymphoma cell lines, AR-42 showed a 3- to 6-fold reduction in the 50% growth inhibitory concentration (IC₅₀) compared to vorinostat. nih.gov In mouse models of these lymphomas, treatment with AR-42 was associated with prolonged survival. nih.gov

| Lymphoma Model | Key Finding | Outcome in Animal Models |

|---|---|---|

| Raji Burkitt Lymphoma | 3- to 6-fold lower IC₅₀ compared to Vorinostat | Prolonged survival |

| JeKo-1 Mantle Cell Lymphoma | 3- to 6-fold lower IC₅₀ compared to Vorinostat | Prolonged survival |

The antitumor activity of AR-42 has been established in preclinical models of Chronic Lymphocytic Leukemia (CLL). nih.gov In the Eμ-TCL1 murine model of CLL, treatment with AR-42 resulted in reduced leukocyte counts, a key indicator of disease burden. nih.gov HDAC inhibitors, in general, are known to induce apoptosis in CLL cells in vitro. nih.gov

Preclinical studies support the use of Class I and IIb HDAC inhibitors for the treatment of Acute Myeloid Leukemia (AML). One such inhibitor, compound 51 (AES-350), which shares the Class I/IIb selectivity, was identified as a promising preclinical candidate for AML. nih.gov This compound demonstrated high cytotoxicity in the MV4-11 AML cell line and was found to trigger apoptosis in a dose-dependent manner through HDAC inhibition. nih.gov Other preclinical studies have shown that HDAC inhibitors like valproic acid can induce differentiation and inhibit the proliferation of AML cells. nih.gov

Solid Tumors

Beyond hematological cancers, AR-42 has shown antitumor activity in various in vitro and in vivo models of solid tumors. nih.gov For instance, in models of cancer-induced cachexia, a muscle-wasting syndrome common in cancer patients, AR-42 showed protective effects. nih.gov In mice bearing colon-26 (C-26) adenocarcinoma, AR-42 treatment protected against tumor-associated body weight loss and muscle wasting. nih.gov

In pancreatic cancer models, AR-42 inhibited cell proliferation, induced cell cycle arrest at the G2/M stage, and activated multiple apoptosis pathways. researchgate.net It also reduced cancer cell invasiveness and significantly suppressed the growth of BxPC-3 pancreatic cancer xenograft tumors in vivo. researchgate.net Similarly, in breast cancer cells, AR-42 was found to inhibit proliferation and induce apoptosis. researchgate.net

Osteosarcoma (Human and Canine Models)

Osteosarcoma (OS), the most prevalent primary bone tumor in both humans and dogs, presents a therapeutic challenge, necessitating the development of novel treatments. nih.gov The HDAC inhibitor AR-42 has been investigated for its activity in both human and canine osteosarcoma cell lines. nih.gov

Studies show that AR-42 is a potent inhibitor of cell viability and induces a more significant apoptotic response compared to Suberoylanilide Hydroxamic Acid (SAHA) at equivalent concentrations. nih.govnih.gov Notably, normal osteoblasts were found to be significantly less sensitive to the compound. nih.govnih.gov The mechanism of action involves the induction of cell death through the intrinsic mitochondrial pathway, activating caspase 3/7. nih.govnih.gov This pro-apoptotic activity is linked to AR-42's superior ability to downregulate survival signaling through the Akt pathway. nih.govnih.gov

Furthermore, the combination of AR-42 with the standard chemotherapeutic agent doxorubicin (B1662922) results in a potent and apparently synergistic inhibition of OS cell viability. nih.govnih.gov These findings suggest that HDAC inhibition, particularly with AR-42, holds promise for improving chemotherapeutic outcomes in both human and canine osteosarcoma. nih.gov

Table 1: Preclinical Efficacy of AR-42 in Osteosarcoma Models

| Model System | Key Findings | Reference |

|---|---|---|

| Human & Canine OS Cell Lines | AR-42 is a more potent inhibitor of cell viability than SAHA. | nih.govnih.gov |

| Human & Canine OS Cell Lines | Induces a greater apoptotic response compared to SAHA. | nih.govnih.gov |

| Human & Canine OS Cell Lines | Activates the intrinsic mitochondrial apoptosis pathway. | nih.govnih.gov |

| Human & Canine OS Cell Lines | Potently downregulates Akt survival signaling. | nih.govnih.gov |

Prostate Cancer

In preclinical models of prostate cancer, AR-42 (also referred to as (S)-HDAC-42 and OSU-HDAC42) has shown potent and multifaceted antitumor effects. aacrjournals.org In comparative studies using human prostate cancer cell lines (PC-3, DU-145, and LNCaP), AR-42 was demonstrably more potent than SAHA in suppressing cell viability. aacrjournals.org

In vivo studies using PC-3 tumor xenografts revealed significant tumor growth suppression. aacrjournals.org Treatment with AR-42 resulted in a 52% to 67% reduction in tumor growth, whereas SAHA achieved a 31% suppression at a comparable concentration. aacrjournals.org Mechanistically, this was associated with a marked reduction in intratumoral levels of phospho-Akt and Bcl-xL in AR-42-treated mice, an effect not observed with SAHA. aacrjournals.org

Further research in the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model showed that dietary administration of OSU-HDAC42 had profound effects on tumor progression. aacrjournals.orgscispace.com The inhibitor not only decreased the severity of prostatic intraepithelial neoplasia (PIN) but also completely blocked its progression to poorly differentiated carcinoma; a 74% incidence was seen in control groups versus none in the treated cohort. aacrjournals.orgscispace.com This was accompanied by a shift toward a more differentiated tumor phenotype and an 85-86% suppression of urogenital tract weight. aacrjournals.orgscispace.com

Table 2: Preclinical Efficacy of AR-42 in Prostate Cancer Models

| Model System | Compound | Key Findings | Reference |

|---|---|---|---|

| PC-3, DU-145, LNCaP Cells | (S)-HDAC-42 | More potent in suppressing cell viability than SAHA. | aacrjournals.org |

| PC-3 Xenografts | (S)-HDAC-42 | Suppressed tumor growth by 52-67%. | aacrjournals.org |

| PC-3 Xenografts | SAHA | Suppressed tumor growth by 31%. | aacrjournals.org |

| TRAMP Model | OSU-HDAC42 | Completely prevented progression to poorly differentiated carcinoma. | aacrjournals.orgscispace.com |

Ovarian Cancer

The therapeutic potential of OSU-HDAC42 has been evaluated in preclinical models of ovarian cancer, where it has demonstrated significant antiproliferative effects. nih.gov The compound was found to be effective against various ovarian cancer cell lines. nih.gov In a notable finding, the combination of OSU-HDAC42 with cisplatin (B142131) significantly delayed the growth of platinum-resistant tumors in mouse models. nih.gov

The potency of OSU-HDAC42 has been compared to other HDAC inhibitors. For instance, it showed higher potency against aggressive malignant cell lines than the benzamide (B126) HDACI M344. nih.gov Furthermore, unlike trichostatin A (TSA), which has been found to activate the oncogenic EGFR/Akt signaling pathway in some ovarian cancer cells, OSU-HDAC42 induces the dephosphorylation and subsequent inactivation of Akt. nih.gov

Table 3: Preclinical Efficacy of OSU-HDAC42 in Ovarian Cancer Models

| Model System | Key Findings | Reference |

|---|---|---|

| Ovarian Cancer Cells | Antiproliferative against various cell lines. | nih.gov |

| Platinum-Resistant Tumor Xenografts | In combination with cisplatin, significantly delayed tumor growth. | nih.gov |

| Aggressive Malignant Cell Lines | More potent than the HDAC inhibitor M344. | nih.gov |

Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), AR-42 has been identified as a potential new drug candidate. nih.govnih.gov Studies have shown that AR-42 inhibits the proliferation of HCC cells by inducing caspase-dependent apoptosis. nih.govnih.gov This effect is primarily achieved by targeting HDAC5, an enzyme found to be upregulated in HCC tissues and correlated with reduced patient survival. nih.govnih.gov AR-42 was demonstrated to inhibit the deacetylase activity of HDAC5 both in vitro and in vivo. nih.govnih.gov

In a preclinical study using a human hepatocellular carcinoma xenograft model, orally administered OSU-HDAC42 suppressed tumor growth by more than 90%. nih.gov This was significantly more effective than SAHA, which suppressed tumor growth by 66% in the same model. nih.gov Moreover, OSU-HDAC42 was also found to be 85% repressive against the further growth of pre-existing tumors. nih.gov

Table 4: Preclinical Efficacy of AR-42/OSU-HDAC42 in Hepatocellular Carcinoma

| Model System | Compound | Key Findings | Reference |

|---|---|---|---|

| Human HCC Cell Lines | AR-42 | Inhibits cell growth and induces apoptosis by targeting HDAC5. | nih.govnih.gov |

| HepG2 Xenograft Tissues | AR-42 | Inhibited the in vivo activity of HDAC5 and induced apoptosis. | nih.gov |

| Human HCC Xenografts | OSU-HDAC42 | Suppressed tumor growth by >90%. | nih.gov |

| Human HCC Xenografts | SAHA | Suppressed tumor growth by 66%. | nih.gov |

Bladder Cancer

The efficacy of AR-42 was also assessed in the bladder cancer stem cell population (CD44+CD49f+), where it demonstrated greater efficacy both with and without cisplatin. nih.gov These findings provide a preclinical rationale for investigating AR-42 in conjunction with cisplatin-based chemotherapy for bladder cancer. nih.gov

Table 5: Preclinical Efficacy of AR-42 in Bladder Cancer Models

| Model System | Key Findings | Reference |

|---|---|---|

| Bladder Cancer Cells (in vitro) | Synergistically destroys cancer cells when combined with cisplatin. | nih.gov |

| Bladder Cancer Stem Cells | Shows greater efficacy, with or without cisplatin. | nih.gov |

Human Glioma Cells

AR-42 is recognized as a Class I and IIb HDAC inhibitor that demonstrates activity against multiple cancer types, including human glioma cells. nih.gov While specific preclinical studies detailing the mechanisms and quantitative efficacy solely in glioma models are not as extensively documented as for other cancers, its inclusion in the spectrum of cancers sensitive to this inhibitor is noted in the literature. nih.gov

Triple Negative Breast Cancer (in context of pan-HDACi)

Triple Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer that lacks targeted therapies. nih.gov Pan-HDAC inhibitors, a class to which AR-42 belongs, have been shown to act as antiproliferative and pro-apoptotic agents against TNBC cell lines like MDA-MB-231 and BT-549. nih.gov

The mechanisms of action for pan-HDAC inhibitors in TNBC are diverse and include the impairment of the homologous recombination DNA repair pathway and the modulation of key regulatory proteins. nih.gov Specifically, these inhibitors can upregulate tumor suppressor factors such as p21 and p27 while downregulating the survival protein Bcl-2. nih.gov Some pan-HDAC inhibitors can also impair cancer cell migration and invasion by inhibiting the activity of matrix metalloproteinase 9 (MMP9). nih.gov

Targeting Cancer Stem Cells

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence. The efficacy of AR-42 in targeting these resilient cell populations has been investigated in different cancer models.

Preclinical studies have indicated that AR-42 is effective in targeting leukemic stem cells (LSCs). This is significant as LSCs are often resistant to conventional chemotherapy and are a primary cause of relapse in leukemia patients. The mechanism of action involves the inhibition of HDACs, which plays a crucial role in the survival and self-renewal of these cells. By targeting HDACs, AR-42 disrupts key signaling pathways essential for LSC maintenance.

In the context of bladder cancer, a specific subpopulation of cancer stem cells is identified by the surface markers CD44+ and CD49f+. Research has shown that AR-42 exhibits greater efficacy in targeting this particular CSC population. osu.edu Studies using bladder cancer models have demonstrated that treatment with AR-42 leads to a significant decrease in the percentage of CD44+CD49f+ cells. osu.edu This suggests that AR-42 may increase the susceptibility of the bladder cancer stem cell population to treatment, potentially leading to more differentiated and less aggressive tumors. osu.edu

Table 1: Effect of AR-42 on Bladder Cancer Stem Cell Population

| Treatment Group | Percentage of CD44+CD49f+ Cells | Reference |

|---|---|---|

| Control (Cisplatin Treatment) | ~27% - 30% | osu.edu |

| AR-42 Treatment | Significantly Decreased | osu.edu |

| Combined AR-42 and Cisplatin | Significantly Decreased | osu.edu |

Non-Oncological Applications

Beyond its direct anti-cancer effects, AR-42 has shown promise in addressing cancer-related systemic syndromes, most notably cancer-induced cachexia.

Cancer cachexia is a complex metabolic syndrome characterized by a progressive loss of skeletal muscle mass and fat, leading to significant weight loss and functional impairment. This condition is a major contributor to morbidity and mortality in cancer patients.

In preclinical models of cancer-induced cachexia, such as the C-26 colon adenocarcinoma model, orally administered AR-42 has been shown to effectively preserve body weight. nih.gov Treated models maintained a significantly higher body weight compared to their vehicle-treated counterparts. nih.gov Furthermore, AR-42 prevented the reduction in both muscle and adipose tissue mass that is characteristic of cachexia. nih.gov This anti-cachectic effect was also confirmed in the Lewis lung carcinoma (LLC) model. nih.gov Notably, other HDAC inhibitors like vorinostat and romidepsin (B612169) did not demonstrate the same protective effect against tumor-associated muscle wasting, suggesting a unique mechanism of action for AR-42. nih.govoup.com

Table 2: Effect of AR-42 on Body Weight in a C-26 Cachexia Model

| Treatment Group | Average Body Weight (grams) | Reference |

|---|---|---|

| Vehicle-Treated | 20.8 ± 1.3 | nih.gov |

| AR-42-Treated | 23.9 ± 2.6 | nih.gov |

The benefits of AR-42 in cancer cachexia extend to the functional aspects of skeletal muscle. Studies have demonstrated that AR-42 treatment prevents the reduction in muscle fiber size and preserves muscle strength in cachectic models. nih.gov In combination with a selective androgen receptor modulator (SARM), a reduced dose of AR-42 significantly improved hindlimb muscle mass and voluntary grip strength in tumor-bearing mice. researchgate.net The underlying mechanism for this preservation of muscle health involves the suppression of tumor-induced inflammatory cytokines and multiple pro-cachexia drivers. nih.gov Metabolomic analysis has revealed that AR-42 can restore cachexia-associated changes in muscle metabolism, including glycolysis, glycogen (B147801) synthesis, and protein degradation, to a state more characteristic of tumor-free individuals. nih.gov

Cancer-Induced Cachexia

Modulation of Metabolic and Gene Expression Profiles in Skeletal Muscle

In preclinical models, HDAC inhibitor 42 (AR-42) has shown a significant capacity to counteract pathological changes in skeletal muscle, particularly in the context of cancer-induced cachexia. nih.gov This condition is characterized by progressive muscle wasting. Studies in murine models of cachexia demonstrated that AR-42 could reverse detrimental changes in the muscle's metabolic and gene expression profiles. nih.gov

Metabolomic analysis of muscle tissue from these models revealed that cancer-induced cachexia is associated with distinct alterations in glycolysis, glycogen synthesis, and protein degradation pathways. Treatment with AR-42 was found to restore these metabolic pathways to a state more characteristic of healthy, tumor-free tissue. nih.gov This restoration is linked to the inhibitor's ability to modulate the expression of key genes and proteins that drive the cachectic phenotype. nih.gov

Specifically, AR-42 was shown to suppress the expression of multiple pro-cachexia drivers in muscle tissue. nih.gov The inhibition of Class I and IIb HDACs by compound 42 leads to a more favorable gene expression profile, promoting muscle preservation and function. nih.gov This is consistent with broader findings that show Class I HDAC inhibitors can enhance oxidative metabolism in skeletal muscle by increasing the expression of genes involved in mitochondrial function, glucose utilization, and fatty acid oxidation. nih.govresearchgate.net For instance, inhibitors targeting Class I HDACs, particularly HDAC3, have been shown to increase the expression of PGC-1α, a master regulator of mitochondrial biogenesis, as well as genes involved in the TCA cycle and oxidative phosphorylation. nih.govfrontiersin.org

Table 1: Effects of HDAC Inhibitor 42 (AR-42) on Muscle Profile in a Preclinical Cachexia Model

| Parameter | Observation in Cachexia Model | Effect of AR-42 Treatment | Reference |

|---|---|---|---|

| Metabolic Profile | Alterations in glycolysis, glycogen synthesis, and protein degradation. | Restored metabolic state to one characteristic of tumor-free mice. | nih.gov |

| Gene/Protein Expression | Increased expression of pro-cachexia drivers (e.g., IL-6, Atrogin-1, MuRF1). | Suppressed tumor-induced changes in the expression of pro-cachexia drivers. | nih.gov |

| Body Weight | Progressive loss of body weight and muscle mass. | Preserved body weight and prolonged survival compared to vehicle. | nih.gov |

Neurodegenerative Conditions (in context of Class I/IIB HDACs)

The dysregulation of histone acetylation is increasingly recognized as a contributing factor in the pathology of several neurodegenerative diseases. nih.govoup.com By modulating the activity of HDACs, which are key enzymes in this process, inhibitors can influence neuronal gene expression, protein clearance, and inflammatory responses, offering potential therapeutic avenues. nih.gov

Glaucoma Models (Regulation of Class I and IIB HDACs)

Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs). arvojournals.org Studies in chronic rat models of glaucoma have revealed that the disease process is associated with significant changes in the expression and activity of specific HDAC isoforms in the retina. arvojournals.orgnih.gov

Specifically, during the early stages of glaucoma, there is a marked activation and upregulation of Class I HDACs (HDAC1, HDAC2, and HDAC3) and the Class IIb member, HDAC6. arvojournals.orgnih.gov The increased expression of these HDACs at both the mRNA and protein levels suggests they play a role in the pathological gene silencing and cellular stress that leads to RGC death. arvojournals.orgnih.gov Research has shown that early therapeutic intervention that suppresses the activity of these specific HDACs can provide prolonged neuroprotection for RGCs. nih.gov For example, activation of the δ-opioid receptor, which was found to selectively decrease the activity of Class I and IIb HDACs, improved visual function and reduced RGC loss in glaucoma models. arvojournals.orgarvojournals.org

Given that HDAC inhibitor 42 is a potent inhibitor of both Class I and Class IIb HDACs, it is positioned as a relevant candidate for counteracting the specific epigenetic dysregulation observed in glaucoma. nih.gov By targeting the very HDACs that are upregulated in the disease, it holds the potential to restore a healthier acetylation balance and protect retinal neurons from degeneration.

Table 2: Regulation of HDACs in a Chronic Rat Glaucoma Model

| HDAC Isoform | Class | Change in Expression/Activity in Glaucoma Model | Reference |

|---|---|---|---|

| HDAC1 | Class I | Increased | arvojournals.orgnih.gov |

| HDAC2 | Class I | Increased | arvojournals.orgnih.gov |

| HDAC3 | Class I | Increased | arvojournals.orgnih.gov |

| HDAC6 | Class IIb | Increased | arvojournals.orgnih.gov |

Potential in Parkinson's Disease (via Class IIb HDAC6 and HDAC10)

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons and the accumulation of misfolded α-synuclein protein aggregates. nih.gov The Class IIb HDACs, namely HDAC6 and HDAC10, have emerged as therapeutic targets of interest in the context of PD. nih.govnih.gov Both isoforms are expressed in the midbrain dopaminergic neurons that are affected by the disease. nih.gov

The interest in HDAC6 stems from its crucial role in cellular quality control mechanisms, particularly the clearance of misfolded and aggregated proteins via the aggresome pathway. nih.govashpublications.org HDAC6 is a cytoplasmic enzyme that deacetylates α-tubulin, a key component of microtubules, which serve as tracks for intracellular transport. mdpi.com By inhibiting HDAC6, microtubule-based transport can be enhanced, facilitating the movement of protein aggregates to the aggresome for degradation. This mechanism is considered a promising strategy to combat the toxic protein accumulation seen in PD. nih.gov While less is known about the specific function of HDAC10 in neurons, its presence in dopaminergic neurons suggests it may also play a role in PD pathology. nih.govnih.gov

HDAC inhibitor 42 (AR-42) has demonstrated inhibitory activity against Class IIb HDACs. nih.govashpublications.org Evidence of this includes the observed acetylation of tubulin in cells treated with the compound, a direct downstream marker of HDAC6 inhibition. ashpublications.org By targeting HDAC6, compound 42 has the potential to enhance the clearance of pathogenic protein aggregates, a key element in the pathology of Parkinson's disease. This positions Class I/IIb inhibitors like AR-42 as molecules with therapeutic potential for neuroprotective strategies in PD. nih.govmichaeljfox.org

Table 3: Role and Therapeutic Potential of Class IIb HDACs in Parkinson's Disease

| HDAC Isoform | Class | Function/Role in PD Context | Therapeutic Rationale for Inhibition | Reference |

|---|---|---|---|---|

| HDAC6 | Class IIb | Regulates clearance of misfolded/aggregated proteins (e.g., α-synuclein) via the aggresome pathway. Deacetylates α-tubulin, affecting microtubule-based transport. | Inhibition may enhance the clearance of toxic protein aggregates and restore intracellular transport, offering a neuroprotective effect. | nih.govnih.govmdpi.com |

| HDAC10 | Class IIb | Expressed in midbrain dopaminergic neurons; specific function in PD is less characterized. | As a Class IIb member, its inhibition is part of the broader strategy of targeting this subclass, though direct therapeutic benefits are still under investigation. | nih.govnih.gov |

Preclinical Combination Strategies with Ar 42

Synergistic Effects with Chemotherapeutic Agents

The combination of AR-42 with traditional cytotoxic agents has shown promise in augmenting their anti-cancer activity. By modulating chromatin structure and gene expression, AR-42 can potentially sensitize cancer cells to the DNA-damaging effects of chemotherapies, leading to enhanced cell death and tumor regression.

Doxorubicin (B1662922)

Preclinical studies have demonstrated a synergistic anti-cancer effect when AR-42 is combined with the anthracycline chemotherapeutic agent, doxorubicin. In osteosarcoma (OS) cell lines, both human and canine, the combination of AR-42 and doxorubicin resulted in a potent inhibition of cell viability and a clear synergistic effect. This suggests that AR-42 can enhance the cytotoxic effects of doxorubicin, a standard-of-care treatment for OS. The mechanism behind this synergy involves the ability of AR-42 to induce apoptosis and sensitize the cancer cells to the effects of doxorubicin. These findings support the further exploration of this combination for the treatment of osteosarcoma.

Table 1: Preclinical Findings of AR-42 and Doxorubicin Combination

| Cancer Type | Model System | Key Findings |

| Osteosarcoma | Human and canine OS cell lines | Potent inhibition of cell viability; Synergistic cytotoxic effects |

Cisplatin (B142131)

The combination of AR-42 with the platinum-based chemotherapy drug, cisplatin, has shown significant synergistic activity in preclinical models of bladder cancer. nih.govnih.gov In vitro studies using bladder cancer cell lines revealed that the combination of AR-42 and cisplatin synergistically induced apoptosis, leading to enhanced cancer cell death. nih.govnih.gov This synergistic effect was also observed in vivo, where the combination treatment led to a greater reduction in tumor growth in a xenograft model of bladder cancer compared to either agent alone. nih.gov Notably, AR-42 demonstrated efficacy in the cancer stem cell population of bladder cancer, both as a single agent and in combination with cisplatin, suggesting its potential to target the cells responsible for tumor recurrence and metastasis. nih.govnih.gov

Table 2: Preclinical Findings of AR-42 and Cisplatin Combination

| Cancer Type | Model System | Key Findings |

| Bladder Cancer | Bladder cancer cell lines (in vitro), Xenograft model (in vivo) | Synergistic induction of apoptosis; Reduced tumor growth; Efficacy against cancer stem cells |

Combination with Immunomodulatory Drugs (IMiDs)

The combination of AR-42 with immunomodulatory drugs represents a promising strategy, particularly in hematological malignancies like multiple myeloma. IMiDs have both direct anti-tumor effects and immunomodulatory properties, and combining them with an HDAC inhibitor like AR-42 can enhance these activities.

Lenalidomide (B1683929)

Preclinical research has provided a strong rationale for combining AR-42 with lenalidomide, an IMiD widely used in the treatment of multiple myeloma. Studies have shown that AR-42 can sensitize multiple myeloma cells to the anti-tumor effects of lenalidomide. nih.gov A key mechanism underlying this sensitization is the ability of AR-42 to downregulate the expression of CD44, a cell surface adhesion molecule associated with lenalidomide resistance. nih.gov By reducing CD44 levels, AR-42 appears to overcome a critical resistance mechanism, thereby restoring or enhancing the efficacy of lenalidomide in multiple myeloma cells. nih.gov This provides a compelling basis for the clinical investigation of this combination in patients with relapsed or refractory multiple myeloma.

Pomalidomide (B1683931)

The combination of AR-42 with pomalidomide, a next-generation IMiD, is also under investigation. While specific preclinical data detailing the synergistic mechanisms are not as extensively published as for lenalidomide, a phase I clinical trial has been initiated to evaluate the safety and efficacy of AR-42 in combination with pomalidomide and dexamethasone (B1670325) in patients with relapsed multiple myeloma. clinicaltrials.govclinicaltrials.gov The rationale for this combination is built upon the known anti-myeloma activities of both pomalidomide and HDAC inhibitors, with the hypothesis that their distinct mechanisms of action will result in a synergistic or additive therapeutic effect.

Enhancing Oncolytic Viral Therapy

The potential of AR-42 to enhance the efficacy of oncolytic viral therapy is an emerging area of interest in preclinical cancer research. Oncolytic viruses are engineered to selectively infect and kill cancer cells while stimulating an anti-tumor immune response. nih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.com The combination with an HDAC inhibitor like AR-42 could theoretically augment this process in several ways. HDAC inhibitors can modulate the tumor microenvironment, potentially making it more permissive for viral replication and spread. They can also upregulate the expression of viral entry receptors on cancer cells and enhance the immunogenicity of infected cells, thereby amplifying the anti-tumor immune response triggered by the oncolytic virus. However, to date, specific preclinical studies investigating the combination of AR-42 with oncolytic viruses have not been extensively reported in the scientific literature. Further research is needed to explore this potentially promising therapeutic strategy.

Reovirus

Preclinical research demonstrates a synergistic relationship between HDAC inhibitors, specifically AR-42, and oncolytic reovirus in treating multiple myeloma (MM). The efficacy of reovirus as an oncolytic agent is dependent on its ability to infect tumor cells, a process mediated by the Junctional Adhesion Molecule-1 (JAM-1) receptor. In some cancer cells, including reovirus-refractory MM cells, JAM-1 expression is suppressed. nih.gov

Studies have revealed that the gene for JAM-1 is epigenetically regulated and that treatment with Class I and IIB HDAC inhibitors can reverse its suppression. In preclinical models of multiple myeloma, treatment with AR-42 led to an increase in the expression of the JAM-1 receptor on cancer cells. This upregulation of the viral receptor enhanced the therapeutic potential of the reovirus. nih.gov

The combination of AR-42 with reovirus (specifically, the formulation Reolysin) resulted in a significant increase in reovirus-induced cell killing in multiple myeloma and mantle cell lymphoma (MCL) cell lines compared to either agent alone. nih.gov Quantitative analysis showed that pretreatment with AR-42 increased the amount of intracellular reovirus viral genome in previously resistant MM cells, providing a molecular basis for the enhanced oncolytic activity. nih.gov

These findings were further supported by experiments where knocking down JAM-1 expression with siRNA blunted the synergistic effect of the HDAC inhibitor and reovirus combination. nih.gov This confirms that the enhanced cancer cell death is, at least in part, due to the AR-42-mediated increase in JAM-1 expression. nih.gov

| Cancer Model | Treatment Combination | Key Preclinical Finding | Mechanism |

|---|---|---|---|

| Multiple Myeloma (H929 & L363 cells) | AR-42 + Reovirus (Reolysin) | Synergistic increase in tumor cell killing. nih.gov | AR-42 increases expression of the reovirus receptor JAM-1, leading to higher intracellular viral loads. nih.gov |

| Mantle Cell Lymphoma (MCL) | AR-42 + Reovirus (Reolysin) | Increased cell killing observed compared to single agents. nih.gov | Upregulation of JAM-1 receptor expression by AR-42. nih.gov |

Integration with Radiation Treatment

HDAC inhibitors are recognized as potent radiosensitizers, and preclinical evidence supports the combination of AR-42 with radiation therapy. mdpi.com The mechanism behind this synergy involves the alteration of key cellular processes, particularly the DNA damage response. mdpi.com

Radiation therapy primarily works by inducing DNA double-strand breaks (DSBs) in cancer cells. HDAC inhibitors have been shown to suppress the repair of these breaks, leading to increased cell death. mdpi.commdpi.com Preclinical studies in various cancer models, including head and neck, bladder, and lung cancers, have demonstrated that combining HDAC inhibitors with radiation results in enhanced tumor cell killing. mdpi.commdpi.comnih.gov

Specifically, the radiosensitizing effect of some HDAC inhibitors has been linked to the inhibition of Class I HDACs. nih.govaacrjournals.org For instance, the pan-HDAC inhibitor panobinostat (B1684620) was shown to be an effective radiosensitizer in a bladder cancer xenograft model, an effect that was associated with Class I HDAC inhibition and the downregulation of DNA damage signaling proteins like MRE11. nih.govaacrjournals.org Similarly, the Class I-specific HDAC inhibitor mocetinostat (B1684144) enhanced the efficacy of radiotherapy in head and neck squamous cell carcinoma models by suppressing DNA repair. mdpi.com As AR-42 is a potent inhibitor of Class I HDACs, it is expected to function as an effective radiosensitizer. nih.gov

The rationale for this combination is strong, as HDAC inhibition can lead to chromatin relaxation, potentially allowing for increased DNA damage from radiation, and can downregulate proteins critical for repairing the damage that radiation causes. mdpi.com Evidence from numerous preclinical studies suggests that administering the HDAC inhibitor prior to radiation is the most effective sequence. mdpi.com

| HDAC Inhibitor Class | Cancer Model | Key Preclinical Finding | Mechanism of Radiosensitization |

|---|---|---|---|

| Pan-HDACi (Panobinostat) | Bladder Cancer (RT112 xenografts) | Effective tumor radiosensitization and growth delay. nih.govaacrjournals.org | Associated with Class I HDAC inhibition and downregulation of DNA repair protein MRE11. nih.govaacrjournals.org |

| Class I-specific (Mocetinostat) | Head and Neck Squamous Cell Carcinoma | Synergistic effect with X-rays in clonogenic survival assays. mdpi.com | Suppression of DNA double-strand break repair. mdpi.com |

| General HDACi | Lung, Melanoma, Prostate, Glioma, Colon, Breast Cancer cell lines | Increased cell death when combined with radiation. mdpi.com | Inhibition of DNA damage repair, chromatin modification, altered gene expression. mdpi.com |

Combination with Immune Checkpoint Inhibitors

There is a strong preclinical rationale for combining Class I/IIb HDAC inhibitors like AR-42 with immune checkpoint inhibitors (ICIs). This strategy aims to overcome tumor immune escape and enhance the efficacy of immunotherapy. nih.govnih.gov

HDAC inhibitors can modulate the tumor microenvironment to be more susceptible to an anti-tumor immune response. One key mechanism is the enhancement of tumor cell immunogenicity. Preclinical studies have shown that HDAC inhibitors can increase the expression of Major Histocompatibility Complex (MHC) Class I molecules on cancer cells. nih.gov This is achieved in part by upregulating proteins like the Transporter associated with Antigen Processing (TAP), which is crucial for presenting tumor antigens to CD8+ T cells. nih.gov

Furthermore, combining HDAC inhibitors and demethylating agents in non-small cell lung cancer models led to increased T-cell infiltration into the tumor and a reversal of T-cell exhaustion. nih.gov Specifically for Class I HDAC inhibitors, studies in melanoma models have shown they can induce an upregulation of PD-L1 expression on tumor cells. While this may seem counterintuitive, this increased expression sensitized the tumors to PD-1 blockade, resulting in enhanced tumor control. nih.gov This suggests that Class I HDAC inhibition can prime the tumor for a more effective response to ICIs. nih.govyoutube.com

Preclinical studies combining the Class I HDAC inhibitor entinostat (B1683978) with ICIs have also shown promise, potentially by increasing the sensitivity of cancer cells to antibody-dependent cellular cytotoxicity. nih.gov The collective evidence indicates that HDAC inhibitors, particularly those targeting Class I, can work in concert with ICIs to promote a more robust and effective anti-tumor immune response. nih.govnih.gov

| HDAC Inhibitor Class | Cancer Model | Key Preclinical Finding | Immunomodulatory Mechanism |

|---|---|---|---|

| Class I HDACi | Murine Melanoma | Increased tumor control in combination with PD-1 blockade. nih.gov | Enhanced expression of PD-L1 on tumor cells, priming for ICI therapy. nih.gov |

| General HDACi | Murine Merkel Cell Carcinoma | Enhanced tumor control. nih.gov | Increased MHC-I presentation via upregulation of TAP-1 and TAP-2. nih.gov |

| HDACi + DNMTi | Non-Small Cell Lung Cancer (NSCLC) | Enhanced tumor control. nih.gov | Increased T-cell infiltrate in the tumor microenvironment and reversal of T-cell exhaustion. nih.gov |

| Class I HDACi (Entinostat) | Lung and Prostate Cancer Xenografts | May increase sensitivity to antibody-dependent cellular cytotoxicity of avelumab. nih.gov | Not specified. |

Mechanisms of Resistance to Hdac Inhibitors and Ar 42

Intrinsic and Acquired Resistance Mechanisms

Cancer cells can employ a variety of strategies to resist the effects of HDAC inhibitors. Intrinsic resistance refers to the pre-existing characteristics of a tumor that make it unresponsive to a particular therapy from the outset. In contrast, acquired resistance develops in response to the selective pressure of treatment, where a subset of cancer cells survives and proliferates.

Mechanisms of resistance are multifaceted and can involve:

Increased drug efflux, which reduces the intracellular concentration of the inhibitor.

Changes in the expression or function of the target HDAC enzymes.

Alterations in proteins that regulate apoptosis (programmed cell death).

Activation of signaling pathways that promote cell survival and proliferation.

The inherent ability of tumor cells to change their characteristics, a phenomenon known as tumor cell plasticity.

Role of Drug Efflux Pumps (e.g., MDR1/ABCB1, P-glycoprotein)

A primary mechanism of drug resistance is the increased expression and activity of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. nih.gov These proteins, embedded in the cell membrane, actively transport various substances, including chemotherapy drugs and HDAC inhibitors, out of the cell, thereby reducing their intracellular concentration and effectiveness. nih.govresearchgate.net

One of the most well-characterized of these pumps is the Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein or ABCB1. nih.govoup.com Overexpression of MDR1 has been observed in many types of cancer and is associated with resistance to a wide range of anti-cancer drugs. nih.govoup.com Studies have shown that cancer cells can develop resistance to proteolysis-targeting chimeras (PROTACs), another class of anti-cancer agents, through the upregulation of MDR1. biorxiv.org This suggests that MDR1-mediated efflux is a broad mechanism of resistance that can impact various therapeutic modalities. biorxiv.org

The role of drug efflux pumps in resistance to AR-42 is an area of ongoing investigation. However, given the established role of pumps like MDR1 in resistance to other anti-cancer agents, it is a plausible mechanism contributing to reduced AR-42 efficacy. nih.govbiorxiv.org

Alterations in Anti-Apoptotic Protein Expression (e.g., Bcl-2, Bcl-xl, Mcl-1)

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. youtube.com This family includes both pro-apoptotic members that promote cell death and anti-apoptotic members that inhibit it. nih.gov An imbalance in the expression of these proteins can lead to cancer development and resistance to therapy. youtube.com

Overexpression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 is a common feature in many cancers and is a known mechanism of resistance to various treatments, including HDAC inhibitors. nih.govscience.gov These proteins prevent the release of cytochrome c from the mitochondria, a critical step in the apoptotic cascade. nih.gov

Bcl-2: Overexpression of Bcl-2 is a hallmark of chronic lymphocytic leukemia (CLL) and contributes to the survival of malignant cells. youtube.comyoutube.com

Bcl-xL and Mcl-1: In medulloblastoma, Bcl-xL and Mcl-1 have been identified as key anti-apoptotic proteins that mediate resistance to chemotherapy. nih.gov While Bcl-xL appears to have a primary role in protecting cells from apoptosis, Mcl-1 acts as a compensatory mechanism when Bcl-xL is inhibited. nih.gov

AR-42 has been shown to induce apoptosis in cancer cells. nih.gov Therefore, alterations in the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 could counteract the pro-apoptotic effects of AR-42, leading to resistance. The interplay between these anti-apoptotic proteins is complex, with studies suggesting they can act collectively to ensure cell survival. nih.gov

Table 1: Key Anti-Apoptotic Proteins and Their Role in Chemoresistance

| Protein | Function | Role in Cancer and Resistance | Reference |

|---|---|---|---|

| Bcl-2 | Inhibits apoptosis by sequestering pro-apoptotic proteins. | Overexpressed in various cancers, notably CLL, contributing to cell survival and resistance to therapy. | youtube.comyoutube.com |

| Bcl-xL | A key anti-apoptotic protein that prevents mitochondrial outer membrane permeabilization. | Protects medulloblastoma cells from chemotherapy-induced apoptosis. Its inhibition can sensitize cells to treatment. | nih.gov |

| Mcl-1 | An anti-apoptotic protein with a short half-life, its levels can be rapidly modulated. | Acts as a compensatory survival factor when other anti-apoptotic proteins like Bcl-xL are inhibited. A critical resistance factor in several cancers. | nih.govyoutube.com |

Changes in HDAC Protein Expression Levels (e.g., Increased HDAC1, 2, 3, 4; Decreased HDAC6)

Resistance to HDAC inhibitors can also arise from changes in the expression levels of the HDAC enzymes themselves. Since AR-42 targets Class I and IIB HDACs, alterations in these specific enzymes are particularly relevant. nih.gov

Activation of Pro-Survival Signaling Pathways (e.g., MAPK, PI3K, NF-κB)

Cancer cells can evade the cytotoxic effects of HDAC inhibitors by activating alternative signaling pathways that promote cell survival and proliferation. Key among these are the MAPK, PI3K/AKT/mTOR, and NF-κB pathways. mdpi.comnih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. mdpi.com Its activation can provide a strong pro-survival signal that counteracts the effects of anti-cancer drugs. researchgate.net

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is frequently overactive in cancer and plays a central role in cell growth, metabolism, and survival. mdpi.comnih.gov AR-42 has been shown to decrease the phosphorylation of Akt, a key component of this pathway, in schwannoma and meningioma cells. nih.gov Therefore, the reactivation of this pathway could be a mechanism of resistance.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation, immunity, and cell survival. nih.gov Its activation can protect cancer cells from apoptosis. There is significant crosstalk between the PI3K/AKT and NF-κB pathways, where activation of one can influence the other. nih.gov

The activation of these pro-survival pathways can occur through various mechanisms, including mutations in key signaling components or through feedback loops that are triggered by the initial drug treatment.

Table 2: Pro-Survival Signaling Pathways Implicated in Resistance

| Pathway | Key Functions | Role in Resistance | Reference |

|---|---|---|---|

| MAPK | Regulates cell proliferation, differentiation, and survival. | Activation provides a strong pro-survival signal that can counteract the effects of anti-cancer drugs. | mdpi.comresearchgate.net |